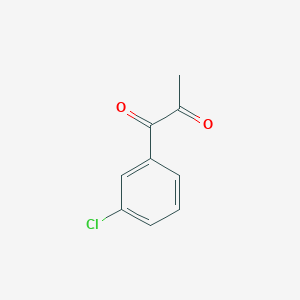

1-(3-Chlorophenyl)propane-1,2-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)propane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRBHYVHVKOEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544399 | |

| Record name | 1-(3-Chlorophenyl)propane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10557-17-2 | |

| Record name | 1-(3-Chlorophenyl)propane-1,2-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010557172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Chlorophenyl)propane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-CHLOROPHENYL)PROPANE-1,2-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM2723PG76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"1-(3-Chlorophenyl)propane-1,2-dione" chemical properties

An In-depth Technical Guide to 1-(3-Chlorophenyl)propane-1,2-dione

Introduction and Core Chemical Profile

This compound, an α-diketone of significant interest in pharmaceutical sciences, is primarily recognized as a metabolite and related compound of Bupropion, a widely prescribed antidepressant and smoking cessation aid.[1] Its chemical structure, featuring a propane-1,2-dione moiety attached to a 3-chlorinated phenyl ring, imparts a unique reactivity profile that is crucial for understanding its metabolic fate, toxicological potential, and role as a process impurity in drug manufacturing. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic signature, and biological context, tailored for researchers in medicinal chemistry and drug development.

The presence of two adjacent, electrophilic carbonyl centers makes this compound a molecule of interest for studying protein-adduct formation and other toxicological pathways common to α-diketones.[2] Understanding its properties is therefore essential for impurity profiling and ensuring the safety and efficacy of Bupropion-related pharmaceuticals.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. These identifiers and physical characteristics are foundational for its handling, analysis, and application in a research setting.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 10557-17-2 | [3][4] |

| Molecular Formula | C₉H₇ClO₂ | [3][5] |

| Molecular Weight | 182.60 g/mol | [3] |

| Appearance | Clear Yellow Oil | [1][4] |

| Boiling Point | 100-102 °C (at 4 Torr) | [1] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [1] |

| Storage | 2-8°C Refrigerator or -20°C Freezer | [1][4] |

| SMILES | CC(=O)C(=O)C1=CC(=CC=C1)Cl | [3] |

| InChIKey | OXRBHYVHVKOEQX-UHFFFAOYSA-N | [3] |

Synthesis and Purification Protocol

While this compound is commercially available, an understanding of its synthesis is vital for custom isotopic labeling studies or for producing analogs. A robust and common method for preparing α-diketones is the oxidation of a ketone bearing an α-methylene group.[6] The following protocol details a plausible and efficient synthesis starting from the readily available precursor, 3'-chloropropiophenone.

Principle of the Method

This protocol employs selenium dioxide (SeO₂), a classic and effective reagent for the oxidation of α-methylene ketones to the corresponding α-dicarbonyl compounds. The reaction proceeds via an initial ene reaction followed by hydrolysis of the resulting selenium-containing intermediate. The choice of dioxane as a solvent with a small amount of water is critical; dioxane solubilizes the organic substrate, while water facilitates the hydrolysis step and subsequent removal of selenium byproducts.

Experimental Protocol: Synthesis via SeO₂ Oxidation

Materials:

-

3'-Chloropropiophenone (1-(3-chlorophenyl)propan-1-one)

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Deionized Water

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Hexane and Ethyl Acetate (for elution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3'-chloropropiophenone (1.0 eq) in 1,4-dioxane (approx. 5 mL per mmol of ketone). Add a small amount of water (0.1 mL per mmol of ketone).

-

Addition of Oxidant: To the stirring solution, add selenium dioxide (1.1 eq) in one portion.

-

Reflux: Heat the reaction mixture to reflux (approximately 101°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. A black precipitate of elemental selenium will form as the reaction proceeds.

-

Workup - Quenching and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake with a small amount of dichloromethane.

-

Extraction: Transfer the filtrate to a separatory funnel. Dilute with dichloromethane and wash sequentially with saturated NaHCO₃ solution (2x) to remove any acidic impurities, and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a yellow or orange oil.

-

Purification: Purify the crude oil using flash column chromatography on silica gel. A gradient elution system, starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity to 80:20, is typically effective for separating the desired α-diketone from non-polar impurities and baseline material.

-

Final Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a clear yellow oil.[1][4]

Caption: Synthetic workflow for this compound.

Spectroscopic and Structural Characterization

Accurate structural elucidation is paramount. While experimental spectra should always be acquired for confirmation, a theoretical understanding of the expected spectroscopic signature is invaluable for analysis.

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons (4H): Complex multiplet signals expected in the range of δ 7.4-8.0 ppm. The chlorine atom and carbonyl groups will influence the exact shifts via inductive and resonance effects. Methyl Protons (3H): A sharp singlet expected around δ 2.4-2.6 ppm. The proximity to two deshielding carbonyl groups results in a downfield shift compared to a typical methyl ketone. |

| ¹³C NMR | Carbonyl Carbons (2C): Two distinct signals expected in the highly deshielded region of δ 190-200 ppm. Aromatic Carbons (6C): Signals between δ 125-140 ppm. The carbon bearing the chlorine (C-Cl) will be identifiable, as will the quaternary carbon attached to the dione moiety. Methyl Carbon (1C): A single signal expected around δ 25-30 ppm. |

| IR Spectroscopy | C=O Stretching: A strong, characteristic absorption band (or a pair of bands) between 1680-1730 cm⁻¹. The conjugation with the aromatic ring and the interaction between the two carbonyls will influence the precise frequency. Aromatic C=C Stretching: Medium intensity peaks around 1470-1600 cm⁻¹. C-Cl Stretching: A signal in the fingerprint region, typically around 700-800 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z 182, accompanied by a significant M+2 peak at m/z 184 (approximately one-third the intensity of M⁺) due to the ³⁷Cl isotope. Key Fragments: Expect fragmentation patterns corresponding to the loss of CO (m/z 154), CH₃CO (m/z 139), and the chlorobenzoyl cation (m/z 139). |

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by its α-diketone functionality.

Electrophilicity and Nucleophilic Addition

The adjacent carbonyl carbons are highly electrophilic and susceptible to attack by nucleophiles. This is a key mechanism in its potential biological activity, where nucleophilic residues in proteins (such as arginine) can form covalent adducts.[2] This reactivity also makes it a versatile synthetic intermediate.

Keto-Enol Tautomerism

The protons on the α-carbon of the methyl group are acidic and can be removed by a base, leading to the formation of an enolate. This enolate is a key intermediate in reactions such as α-halogenation or aldol-type condensations. Even under neutral or acidic conditions, the compound can exist in equilibrium with its enol tautomer.[7]

Caption: Keto-enol tautomerism of the propane-1,2-dione moiety.

Note: The placeholder images in the DOT script above should be replaced with actual chemical structure images for a final document.

Biological Context and Safety Profile

The primary relevance of this compound in drug development is its status as a metabolite and potential impurity of Bupropion.[1][4] Its presence must be monitored and controlled within acceptable limits as defined by regulatory bodies.

Toxicological Considerations

As an α-diketone, this compound belongs to a class of molecules known for potential respiratory tract toxicity. The mechanism often involves the covalent modification of arginine residues on critical cellular proteins by the electrophilic dicarbonyl system, leading to impaired protein function and cellular damage.[2] While specific toxicity data for this compound is not widely published, this general mechanism provides a strong rationale for minimizing its presence in any final drug product.

Safety and Handling

Based on available data, this compound is classified as an eye irritant.[3] Standard laboratory safety protocols should be strictly followed.

| Hazard Class | Code | Statement |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |

Safe Handling Protocol:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety glasses or goggles.[8]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1][4]

-

First Aid: In case of eye contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention. For skin contact, wash thoroughly with soap and water.[8]

References

-

Pharmaffiliates. (n.d.). 1-(3-Chlorophenyl)-1,2-propanedione | 10557-17-2. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13585598, this compound. Retrieved from [Link]

-

AA Blocks. (n.d.). This compound | 10557-17-2. Retrieved from [Link]

-

SynThink Research Chemicals. (n.d.). 1-(3-Chlorophenyl)-1,2-propanedione | 10557-17-2. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). α-Diketone synthesis by oxidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions at the α-Carbon. Retrieved from [Link]

-

Anders, M. W. (2017). Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity. Toxicology, 388, 29-37. Retrieved from [Link]

-

Request PDF. (n.d.). Methods of preparation of alpha-diketones and alpha-diketone monomers. Retrieved from [Link]

Sources

- 1. 1-(3-Chlorophenyl)-1,2-propanedione | 10557-17-2 [chemicalbook.com]

- 2. Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H7ClO2 | CID 13585598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. aablocks.com [aablocks.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fishersci.se [fishersci.se]

The Formation of 1-(3-Chlorophenyl)propane-1,2-dione from Bupropion: An In-Depth Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bupropion, a widely prescribed antidepressant and smoking cessation aid, is known to degrade under certain conditions, leading to the formation of various impurities. Among these is the α-dione, 1-(3-Chlorophenyl)propane-1,2-dione, also identified as "Bupropion Impurity B" or "Bupropion Related Compound E".[1][2] This technical guide provides a comprehensive analysis of the plausible chemical mechanisms underlying the transformation of bupropion into this dione impurity. Understanding these formation pathways is critical for the development of stable pharmaceutical formulations, analytical method development, and overall drug quality control. This document synthesizes information from degradation studies and fundamental organic chemistry principles to offer a detailed perspective for researchers and drug development professionals.

Introduction: The Significance of Bupropion Degradation

Bupropion's therapeutic efficacy is well-established; however, its chemical structure, an α-aminoketone, renders it susceptible to degradation.[3] The formation of impurities can have significant implications, potentially impacting the safety, efficacy, and stability of the drug product. This compound is a notable degradant that requires careful monitoring and control. This guide will explore the chemical transformations that lead to its formation, providing a foundational understanding for scientists working with bupropion.

Proposed Mechanistic Pathways for the Formation of this compound from Bupropion

The conversion of bupropion to this compound is not a direct, single-step reaction. It is a multi-step process likely involving elimination/hydrolysis followed by oxidation. The instability of bupropion, particularly under alkaline conditions, is a key factor driving this transformation.[4][5]

Initial Degradation of Bupropion: Elimination of the tert-Butylamino Group

The first crucial step in the formation of the dione is the removal of the bulky tert-butylamino group from the bupropion molecule. This can occur through two primary, competing pathways, especially under basic or hydrolytic conditions:

-

Hofmann-like Elimination: Under basic conditions, the α-proton to the carbonyl group becomes acidic and can be abstracted. This can initiate an elimination reaction, leading to the formation of an enone intermediate and tert-butylamine.

-

Hydrolysis: The α-aminoketone moiety can be susceptible to hydrolysis, particularly at elevated temperatures and non-neutral pH. This would involve nucleophilic attack of water or hydroxide ions at the carbon bearing the amino group, leading to the formation of an α-hydroxyketone, 1-(3-chlorophenyl)-2-hydroxypropan-1-one, and tert-butylamine.

Caption: Initial degradation pathways of bupropion.

Oxidation of the Intermediate to the α-Dione

Once the α-hydroxyketone intermediate, 1-(3-chlorophenyl)-2-hydroxypropan-1-one, is formed, the subsequent step is the oxidation of the secondary alcohol to a ketone, yielding the final product, this compound. This oxidation can be facilitated by various oxidizing agents present during synthesis, storage, or as part of forced degradation studies.

A Chinese patent (CN114874084A) explicitly describes the oxidation of 1-(3-Chlorophenyl)-2-Hydroxypropane-1-ketone to this compound using an oxidizing agent as a step in a synthetic process.[6] This provides strong evidence for this intermediate pathway.

Common laboratory and industrial oxidants capable of this transformation include:

-

Mild oxidizing agents (e.g., copper(II) salts, Fehling's solution under harsh conditions)

-

Stronger oxidizing agents (e.g., permanganate, dichromate)

-

Oxygen from air, especially in the presence of catalysts or under photolytic conditions.

The overall proposed mechanism can be visualized as follows:

Caption: Proposed two-step mechanism for dione formation.

Experimental Evidence and Causality

Forced degradation studies are instrumental in elucidating the formation pathways of drug impurities. Studies on bupropion have consistently shown its instability in alkaline and oxidative conditions.

Forced Degradation Protocol (Illustrative)

A typical forced degradation study to investigate the formation of this compound would involve the following steps:

-

Preparation of Bupropion Solution: A stock solution of bupropion hydrochloride is prepared in a suitable solvent (e.g., methanol or water).

-

Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions:

-

Acidic Hydrolysis: Addition of hydrochloric acid (e.g., 0.1 N HCl) and heating.

-

Alkaline Hydrolysis: Addition of sodium hydroxide (e.g., 0.1 N NaOH) at room temperature or with gentle heating.

-

Oxidative Degradation: Addition of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

-

Thermal Degradation: Heating the solution at a specified temperature (e.g., 60-80 °C).

-

Photolytic Degradation: Exposing the solution to UV light.

-

-

Sample Analysis: The stressed samples are analyzed at various time points using a stability-indicating HPLC method with a UV or mass spectrometric detector to identify and quantify the parent drug and any degradation products.

Data Interpretation and Validation

The results from such studies would likely show a significant increase in the peak corresponding to this compound under alkaline and oxidative stress conditions, confirming the proposed mechanism. The identity of the peak can be confirmed by comparing its retention time and mass spectrum with that of a certified reference standard of this compound.

| Stress Condition | Expected Outcome for this compound Formation | Rationale |

| Alkaline Hydrolysis | Significant formation | Base-catalyzed elimination/hydrolysis of the amino group is a key initiating step. |

| Oxidative Stress | Significant formation | Promotes the oxidation of the α-hydroxyketone intermediate. |

| Acidic Hydrolysis | Minimal to no formation | Bupropion is generally more stable in acidic conditions. |

| Thermal Stress | Potential for formation | Heat can accelerate both the initial degradation and subsequent oxidation. |

| Photolytic Stress | Potential for formation | Light can provide the energy for radical-based oxidation reactions. |

Authoritative Grounding and Self-Validating Protocols

The proposed mechanism is grounded in established principles of organic chemistry, particularly the reactions of α-aminoketones and the oxidation of secondary alcohols. The protocols for forced degradation studies are based on ICH guidelines (Q1A(R2)) for stability testing of new drug substances and products. A robust, self-validating analytical protocol for monitoring this impurity would include:

-

Specificity: The analytical method must be able to resolve this compound from bupropion and other potential impurities.

-

Linearity, Accuracy, and Precision: The method must be validated over a range of concentrations to ensure reliable quantification.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These must be established to ensure the method is sensitive enough to detect the impurity at required levels.

Conclusion and Future Perspectives

The formation of this compound from bupropion is a degradation pathway of significant interest in pharmaceutical development. The proposed mechanism, involving an initial elimination or hydrolysis of the tert-butylamino group followed by oxidation of the resulting α-hydroxyketone, is supported by degradation studies and fundamental chemical principles.

For drug development professionals, a thorough understanding of this mechanism is paramount for:

-

Formulation Development: Designing formulations that minimize exposure to alkaline conditions and oxidative stress.

-

Process Chemistry: Implementing controls during synthesis and purification to prevent the formation of this impurity.

-

Analytical Development: Developing and validating robust, stability-indicating analytical methods for its detection and quantification.

Further research could focus on detailed kinetic studies to determine the rate of formation under various conditions and to identify specific catalysts or inhibitors of this degradation pathway.

References

-

Bansal, R., Saini, B., Bansal, Y., & Bansal, G. (2013). MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion. Biomedical Chromatography, 27(11), 1387-1397. [Link]

- 发明人: 印桂生, 王传飞, 陆伟, 陈康, 丁照中, 孙伟. (2022). 一种盐酸安非他酮杂质F的制备方法 (A kind of preparation method of bupropion hydrochloride impurity F). CN114874084A.

-

O'Byrne, P. M., O'Mahony, B., & Frias, J. M. (2012). The aqueous stability of bupropion. Journal of Pharmaceutical and Biomedical Analysis, 58, 10-16. [Link]

-

PubChem. (n.d.). Bupropion. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

O'Byrne, P. M., Singh, G., & Frias, J. M. (2014). Synthesis, Screening and Pharmacokinetic Evaluation of Potential Prodrugs of Bupropion. Part One: In Vitro Development. Molecules, 19(5), 6033-6053. [Link]

-

SynThink Research Chemicals. (n.d.). 1-(3-Chlorophenyl)-1,2-propanedione. Retrieved from [Link]

-

SynZeal. (n.d.). Bupropion Related Compound E. Retrieved from [Link]

- The United States Pharmacopeial Convention. (n.d.). Bupropion Hydrochloride. In USP-NF.

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

Sources

- 1. Increased oxidative stress in patients with depression and its relationship to treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ketone - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. omicsonline.org [omicsonline.org]

An In-Depth Technical Guide to 1-(3-Chlorophenyl)propane-1,2-dione: Synthesis, Analogs, and Derivatives

Introduction

1-(3-Chlorophenyl)propane-1,2-dione is an aromatic α-diketone of significant interest to researchers in medicinal chemistry and drug development. Primarily known as a metabolite of the widely prescribed antidepressant and smoking cessation aid, bupropion, this compound serves as a critical reference standard in pharmaceutical analysis and a scaffold for the design of novel bioactive molecules.[1][2][3] The presence of the α-diketone functionality, a reactive pharmacophore, coupled with the substituted phenyl ring, imparts this molecule with a unique chemical profile that warrants a deeper exploration of its synthesis, properties, and potential for derivatization.

This technical guide provides a comprehensive overview of this compound, its structural analogs, and derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the chemistry and potential applications of this class of compounds. We will delve into the synthetic pathways, analytical considerations, and the known biological context of this molecule, while also exploring the structure-activity relationships that govern the bioactivity of related compounds.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of this compound is essential for its synthesis, handling, and analysis.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 1-(m-Chlorophenyl)-1,2-propanedione, Bupropion Dione Derivative, Bupropion Related Compound E | [1][2] |

| CAS Number | 10557-17-2 | [2] |

| Molecular Formula | C₉H₇ClO₂ | |

| Molecular Weight | 182.6 g/mol | |

| Appearance | Clear Yellow Oil | [2] |

| Storage | 2-8°C Refrigerator | [2] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the oxidation of its precursor, 3'-chloropropiophenone. This synthetic approach is logical as 3'-chloropropiophenone is a readily available starting material, often used in the synthesis of bupropion and other pharmaceuticals.[4]

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Oxidation of 3'-Chloropropiophenone

This protocol is a representative procedure based on established methods for the α-oxidation of propiophenones.

Materials:

-

3'-Chloropropiophenone

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3'-chloropropiophenone (1 equivalent) in a minimal amount of dioxane.

-

Addition of Oxidant: To the stirred solution, add selenium dioxide (1.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated selenium metal.

-

Extraction: Dilute the filtrate with water and extract with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound as a clear yellow oil.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Context: A Metabolite of Bupropion

The primary significance of this compound in a biological context is its role as a metabolite of bupropion.[5] Bupropion is extensively metabolized in the liver, with the formation of several active metabolites that contribute to its overall pharmacological profile.[6] While the major metabolic pathways of bupropion involve hydroxylation and reduction of the carbonyl group, the formation of the dione derivative represents a less characterized but important transformation.[7]

Bupropion Metabolic Pathway

Caption: Simplified metabolic pathway of bupropion.

The formation of the dione metabolite is likely a result of oxidative processes. While its own pharmacological activity is not extensively studied, its presence as a "related compound" in bupropion formulations is of high importance for quality control in the pharmaceutical industry.[1][3]

Structural Analogs and Derivatives

The exploration of structural analogs and derivatives of this compound is a promising avenue for the discovery of new chemical entities with potential therapeutic applications. The core structure offers several points for modification, including the phenyl ring, the diketone moiety, and the methyl group.

Modifications of the Phenyl Ring

Systematic alteration of the substituent on the phenyl ring can provide valuable insights into the structure-activity relationship (SAR).

-

Position of the Halogen: Moving the chlorine atom to the ortho- or para- positions can influence the electronic properties and steric hindrance of the molecule, potentially affecting its interaction with biological targets.

-

Nature of the Halogen: Replacing chlorine with other halogens (e.g., fluorine, bromine) can modulate the lipophilicity and electronic effects.

-

Other Substituents: Introducing electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) groups can further probe the electronic requirements for biological activity.

Derivatives of the Diketone Moiety

The reactive α-diketone functionality is a prime site for derivatization to generate a diverse library of compounds.

-

Formation of Heterocycles: α-Diketones are versatile precursors for the synthesis of various heterocyclic systems, such as quinoxalines (by condensation with o-phenylenediamines) and pyrazines. These heterocyclic scaffolds are prevalent in many biologically active molecules.

-

Reduction to Diols: The diketone can be reduced to the corresponding 1,2-diol, which can serve as a chiral building block or exhibit its own biological activity.

-

Conversion to α-Hydroxy Ketones: Selective reduction of one carbonyl group leads to α-hydroxy ketones, which are also common motifs in natural products and pharmaceuticals.

Potential Biological Activities and Structure-Activity Relationships

While specific biological data for this compound is limited, the broader class of α-diketones and related aryl ketones have been investigated for various biological activities.

-

Enzyme Inhibition: Aryl diketoacid derivatives have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for diabetes and obesity.[8] The α-diketone moiety in this compound could potentially interact with the active sites of various enzymes.

-

Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of chalcones (1,3-diaryl-2-propen-1-ones) and their derivatives against various cancer cell lines.[9][10] While not a chalcone itself, the 1-phenyl-1,2-dione scaffold shares structural similarities that suggest potential for anticancer activity.

-

Modulation of Monoamine Transporters: Given its origin as a metabolite of bupropion, a dopamine and norepinephrine reuptake inhibitor, it is plausible that this compound and its analogs could interact with monoamine transporters. Structure-activity relationship studies on bupropion analogs have shown that modifications to the phenyl ring and the amine substituent significantly impact their activity and mechanism of action at these transporters.[11]

Analytical Methodologies

The accurate detection and quantification of this compound are crucial for its use as a reference standard and in metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this purpose.[6][12][13]

Representative HPLC-MS/MS Protocol

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient from a low to high percentage of mobile phase B to ensure separation from other metabolites and matrix components.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and a suitable internal standard.

Workflow for Analytical Method Development

Caption: General workflow for the analysis of this compound.

Conclusion and Future Perspectives

This compound is a molecule of considerable interest due to its dual identity as a key bupropion metabolite and a versatile synthetic intermediate. This guide has provided a comprehensive overview of its synthesis, biological context, and potential for the development of novel analogs and derivatives.

Future research in this area should focus on several key aspects:

-

Pharmacological Profiling: A thorough investigation of the intrinsic biological activity of this compound is warranted to understand its potential contribution to the overall pharmacological and toxicological profile of bupropion.

-

Synthesis of Analog Libraries: The systematic synthesis and screening of analog libraries with modifications to the phenyl ring and diketone moiety will be crucial for elucidating detailed structure-activity relationships and identifying new lead compounds for various therapeutic targets.

-

Exploration of Heterocyclic Derivatives: The conversion of the α-diketone functionality into diverse heterocyclic systems represents a promising strategy for accessing novel chemical space with a high potential for biological activity.

By leveraging the knowledge presented in this guide, researchers can further explore the chemical and biological landscape of this compound and its derivatives, paving the way for new discoveries in drug development and medicinal chemistry.

References

-

SynZeal. (n.d.). Bupropion Related Compound E | 10557-17-2. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2025). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved January 23, 2026, from [Link]

-

SID. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3- (phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved January 23, 2026, from [Link]

-

PubMed. (1991). Convenient synthesis of 1-phenyl-1,2-propanediamines. Preliminary pharmacological results. Retrieved January 23, 2026, from [Link]

- da Cunha, D. L., et al. (2019). Pharmacokinetic and pharmacodynamic of bupropion: integrative overview of relevant clinical and forensic aspects. Drug Metabolism Reviews, 51(3), 365-393.

- Google Patents. (n.d.). EP1259243B1 - Bupropion metabolites and methods of their synthesis and use.

-

ClinPGx. (n.d.). Bupropion Pathway, Pharmacokinetics. Retrieved January 23, 2026, from [Link]

-

StatPearls - NCBI Bookshelf. (n.d.). Bupropion. Retrieved January 23, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 10557-17-2 | Product Name : 1-(3-Chlorophenyl)-1,2-propanedione. Retrieved January 23, 2026, from [Link]

-

PubMed Central. (n.d.). Comprehensive Analysis of Structure Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors. Retrieved January 23, 2026, from [Link]

-

PubMed Central. (n.d.). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Main metabolic step of bupropion. Chemical structures of bupropion enantiomers and their main metabolites R,R-and S,S-hydroxybupropion formed through CYP2B6-mediated hydroxylation. Retrieved January 23, 2026, from [Link]

-

National Institutes of Health. (n.d.). Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS. Retrieved January 23, 2026, from [Link]

-

Veeprho. (n.d.). Bupropion Related Compound E | CAS 10557-17-2. Retrieved January 23, 2026, from [Link]

-

PubMed. (1998). Structure activity relationship study of known inhibitors of the enzyme 5 alpha-reductase (5AR). Retrieved January 23, 2026, from [Link]

-

University of Kentucky. (n.d.). Review of the pharmacology and clinical profile of bupropion, an antidepressant and tobacco use cessation agent. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Inhibition of α-amylase by flavonoids: Structure activity relationship (SAR). Retrieved January 23, 2026, from [Link]

-

PubMed Central. (n.d.). Targeting Inactive Enzyme Conformation: Aryl Diketoacid Derivatives as a New Class of PTP1B Inhibitors. Retrieved January 23, 2026, from [Link]

-

MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved January 23, 2026, from [Link]

-

PubMed Central. (2022). Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development. Retrieved January 23, 2026, from [Link]

-

PubMed. (2015). Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells. Retrieved January 23, 2026, from [Link]

-

Alentris Research Pvt. Ltd. (n.d.). Bupropion Related Compound E - API Impurities. Retrieved January 23, 2026, from [Link]

-

PubMed. (2022). A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Retrieved January 23, 2026, from [Link]

-

PubMed. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved January 23, 2026, from [Link]

Sources

- 1. Bupropion Related Compound E | 10557-17-2 | SynZeal [synzeal.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. veeprho.com [veeprho.com]

- 4. biosynth.com [biosynth.com]

- 5. ClinPGx [clinpgx.org]

- 6. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ricardinis.pt [ricardinis.pt]

- 8. Synthesis of fused 1,2-naphthoquinones with cytotoxic activity using a one-pot three-step reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. sid.ir [sid.ir]

- 10. Comprehensive Analysis of Structure Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stereoselective Metabolism of Bupropion to Active Metabolites in Cellular Fractions of Human Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure activity relationship study of known inhibitors of the enzyme 5 alpha-reductase (5AR) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicological Profile of 1-(3-Chlorophenyl)propane-1,2-dione

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Data Scarcity with Predictive Toxicology

The compound 1-(3-Chlorophenyl)propane-1,2-dione, a derivative of bupropion, is a substance for which publicly accessible toxicological data is notably scarce.[1] This guide, therefore, adopts a predictive toxicology framework. Instead of presenting non-existent data, the focus will be on a scientifically rigorous approach to anticipating the toxicological profile of this molecule. This will be achieved by examining its structural components—the chlorinated phenyl group and the α-diketone moiety—and by outlining a comprehensive strategy for its toxicological evaluation. This document serves as both a predictive analysis and a roadmap for generating the necessary safety data for regulatory and research purposes.

Chemical and Physical Identity

A thorough understanding of a compound's physical and chemical properties is the foundation of any toxicological assessment.

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| Synonyms | 1-(m-Chlorophenyl)-1,2-propanedione, Bupropion Dione Derivative | [1] |

| CAS Number | 10557-17-2 | [1][2] |

| Molecular Formula | C₉H₇ClO₂ | [1][2] |

| Molecular Weight | 182.60 g/mol | [2] |

| Appearance | Solid or Clear Yellow Oil | [1] |

Predictive Toxicology: A Read-Across Approach

In the absence of direct toxicological data, a read-across approach, leveraging data from structurally similar compounds, is a valid and widely used strategy. This compound can be deconstructed into two key toxicophores: the α-diketone group and the chlorinated phenyl ring.

The α-Diketone Moiety: A Known Respiratory Toxicant

The propane-1,2-dione structure places this compound in the α-diketone class. Certain members of this class, such as diacetyl (2,3-butanedione) and 2,3-pentanedione, are well-documented respiratory toxicants.[3][4][5]

-

Mechanism of Toxicity : α-Diketones are electrophilic and can react with nucleophilic residues in proteins, particularly arginine.[6] This covalent modification can lead to cellular damage. The primary detoxification pathway for α-diketones is reduction to the less reactive α-hydroxyketones.[6]

-

Primary Health Concern : Occupational exposure to α-diketone vapors has been linked to severe and irreversible lung disease, including obliterative bronchiolitis.[3]

-

Acute Toxicity : Generally, aliphatic α-diketones exhibit low acute oral toxicity, with LD50 values typically in the range of 990 to >8000 mg/kg bw.[7]

The Chlorinated Phenyl Group: A Persistent Environmental Toxicant

The presence of a chlorophenyl group raises concerns related to persistence and broader systemic toxicity. Chlorophenols and their derivatives are recognized as environmental contaminants.[8]

-

General Toxicity : Chlorinated organic compounds can exert a wide range of biological effects, including impacts on the reproductive, nervous, and immune systems.[9] They are known to be toxic to aquatic life and can cause histopathological changes.[8] The toxicity of chlorinated phenols tends to increase with a greater number of chlorine substituents on the phenol ring.[10]

-

Systemic Effects : Exposure to chlorophenols can lead to a variety of adverse effects. For instance, phenol itself is readily absorbed and can cause toxicity to the nervous system, kidneys, heart, and lungs.[11] Neurological effects such as lethargy, tremors, and convulsions have been observed with some chlorophenols.[12]

-

Carcinogenicity : The carcinogenic potential of chlorinated aromatic compounds is a significant concern. While phenol is classified as a Group 3 carcinogen by IARC (not classifiable as to its carcinogenicity to humans), other chlorinated compounds have shown carcinogenic effects in animal studies.[8][11]

Hazard Identification and GHS Classification

Based on available information from suppliers and chemical databases, this compound has the following GHS hazard classification:

-

Hazard Class : Eye Irritation Category 2.[2]

-

Signal Word : Warning.[2]

-

Hazard Statement : H319: Causes serious eye irritation.[2]

-

Pictogram :

This classification indicates a known hazard upon direct contact with the eyes. However, this is likely an incomplete toxicological profile, and further testing is required to assess other potential hazards.

A Proposed Strategy for Toxicological Evaluation

Given the data gap, a tiered approach to toxicological testing is recommended. This strategy is designed to efficiently characterize the hazard profile of this compound, from in vitro screening to potential in vivo studies, in alignment with international regulatory guidelines.[13][14]

Tier 1: In Vitro Assessment

In vitro toxicology testing is a cost-effective and ethical first step to identify potential hazards and reduce the need for animal testing.[13][15][16]

-

Objective : To determine the concentration at which the compound causes cell death.

-

Recommended Assay : Neutral Red Uptake (NRU) or MTT assay using a relevant cell line (e.g., human liver cells like HepG2, or lung epithelial cells like A549).

-

Protocol :

-

Plate cells in 96-well plates and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the appropriate cell culture medium.

-

Expose the cells to the compound for 24-48 hours.

-

Perform the NRU or MTT assay according to the manufacturer's instructions.

-

Measure the absorbance and calculate the IC50 (the concentration that inhibits 50% of cell viability).

-

-

Objective : To assess the potential for the compound to cause genetic mutations or chromosomal damage.

-

Recommended Assays :

-

Bacterial Reverse Mutation Test (Ames Test) : To detect point mutations.

-

In Vitro Mammalian Cell Micronucleus Test : To detect chromosomal damage.

-

-

Protocol (Ames Test) :

-

Use multiple strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction).

-

Expose the bacterial strains to various concentrations of the test compound.

-

Plate the treated bacteria on a minimal agar medium.

-

Incubate for 48-72 hours and count the number of revertant colonies.

-

A significant, dose-dependent increase in revertant colonies indicates a positive result.

-

-

Objective : To confirm and characterize the eye irritation potential.

-

Recommended Assay : Bovine Corneal Opacity and Permeability (BCOP) test or Reconstructed human Cornea-like Epithelium (RhCE) test. These are validated alternatives to the traditional Draize rabbit eye test.

Tier 2: In Vivo Acute Toxicity (if warranted)

If the results from Tier 1 studies or the intended use of the compound raise significant concerns, acute in vivo studies may be necessary. These studies should be conducted in compliance with OECD guidelines to ensure animal welfare and data quality.[17][18][19][20][21]

-

Objective : To determine the acute toxicity following oral, dermal, or inhalation exposure and to identify the median lethal dose (LD50) or concentration (LC50).

-

Recommended Studies :

-

Protocol (OECD 425) :

-

Fast young adult female rats overnight.

-

Administer a single oral dose of the compound. The starting dose is selected based on available information.

-

Observe the animal for signs of toxicity and mortality for up to 14 days.[20]

-

The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

-

The LD50 and its confidence interval are calculated from the results.

-

Tier 3: Repeated Dose and Mechanistic Studies

Should the compound be intended for applications involving repeated human exposure, further studies would be required to assess the effects of long-term exposure.

-

Sub-chronic Toxicity Studies (e.g., 28-day or 90-day repeat dose studies) : To identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Mechanistic Studies : To investigate specific pathways of toxicity identified in earlier tiers. For example, if respiratory toxicity is suspected, targeted studies on lung tissue could be conducted.

Experimental Workflows and Diagrams

Proposed Toxicological Testing Workflow

Caption: A tiered approach to the toxicological evaluation of this compound.

Conclusion and Recommendations

While direct toxicological data for this compound is not currently available, a predictive analysis based on its structural motifs—an α-diketone and a chlorinated phenyl group—suggests potential for respiratory and systemic toxicity, in addition to the known eye irritation. The α-diketone structure raises concerns for respiratory sensitization and damage, while the chlorophenyl group points towards potential for broader systemic effects and environmental persistence.

It is strongly recommended that the tiered toxicological testing strategy outlined in this guide be followed to generate the necessary data to perform a comprehensive risk assessment. The initial in vitro assays will provide crucial information on cytotoxicity, genotoxicity, and local irritation. The results of these studies will dictate the necessity and design of any subsequent in vivo testing. This systematic approach will ensure a thorough understanding of the toxicological profile of this compound, enabling its safe handling and use in research and development.

References

-

Pharmaffiliates. (n.d.). 1-(3-Chlorophenyl)-1,2-propanedione. Retrieved from [Link]

-

National Institutes of Health. (n.d.). In vitro Toxicity Testing in the Twenty-First Century. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione and 2,3-Hexanedione. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Retrieved from [Link]

-

National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

-

INCHEM. (n.d.). Aliphatic acyclic and alicyclic a-diketones and related alpha-hydroxyketones (WHO Food Additives Series 42). Retrieved from [Link]

-

SGS. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Toxicology of Environmentally Persistent Chlorinated Organic Compounds. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Safety Guidelines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Chlorophenols - Relevance to Public Health. Retrieved from [Link]

-

Taylor & Francis Online. (2023). Review of evidence relating to occupational exposure limits for alpha-diketones and acetoin, and considerations for deriving an occupational exposure limit for 2,3-pentanedione. Retrieved from [Link]

-

European Union Joint Research Centre. (n.d.). Acute Toxicity. Retrieved from [Link]

-

PubMed. (2017). Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity. Retrieved from [Link]

-

ACS Publications. (1997). Metabolism of Chlorinated Phenols by Lemna gibba, Duckweed. Retrieved from [Link]

-

Labcorp. (n.d.). Exploring In Vitro Testing: Methods, Benefits, and Regulations. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2023). Safety Data Sheet: Propane-1,2-diol. Retrieved from [Link]

-

National Toxicology Program. (n.d.). OECD Test Guideline 425. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

-

GOV.UK. (2024). Phenol: toxicological overview. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Propanediol. Retrieved from [Link]

-

PubMed. (2023). Review of evidence relating to occupational exposure limits for alpha-diketones and acetoin, and considerations for deriving an occupational exposure limit for 2,3-pentanedione. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 1,2-Dichloropropane. Retrieved from [Link]

-

ResearchGate. (2001). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

Umwelt-online.de. (2017). OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | C9H7ClO2 | CID 13585598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione and 2,3-Hexanedione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Review of evidence relating to occupational exposure limits for alpha-diketones and acetoin, and considerations for deriving an occupational exposure limit for 2,3-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 946. Aliphatic acyclic and alicyclic a-diketones and related alpha-hydroxyketones (WHO Food Additives Series 42) [inchem.org]

- 8. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. gov.uk [gov.uk]

- 12. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. sgs.com [sgs.com]

- 14. ICH Official web site : ICH [ich.org]

- 15. In vitro Toxicity Testing in the Twenty-First Century - PMC [pmc.ncbi.nlm.nih.gov]

- 16. criver.com [criver.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. Acute Toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. umwelt-online.de [umwelt-online.de]

"1-(3-Chlorophenyl)propane-1,2-dione" reactivity and chemical stability

An In-Depth Technical Guide to the Reactivity and Chemical Stability of 1-(3-Chlorophenyl)propane-1,2-dione

Introduction

This compound, a significant molecule in pharmaceutical development and synthetic chemistry, presents a fascinating case study in chemical reactivity and stability. Known commercially as a related compound to Bupropion (Bupropion USP Related Compound E), its primary role is often as a critical reference standard for impurity profiling in drug manufacturing and as a versatile intermediate for organic synthesis.[1][2] This guide provides an in-depth analysis of its molecular characteristics, reactivity profile, and stability considerations, tailored for researchers, scientists, and professionals in drug development. Understanding the behavior of this α-dicarbonyl compound is paramount for its effective application and handling.

Molecular Profile and Physicochemical Properties

The structure of this compound is characterized by a propane-1,2-dione backbone substituted with a 3-chlorophenyl group at the C1 position. This arrangement of two vicinal carbonyl groups, influenced by an electron-withdrawing aromatic ring, dictates its unique electronic and steric properties, which in turn govern its reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 10557-17-2 | [1][3][4][5] |

| Molecular Formula | C₉H₇ClO₂ | [2][3][4] |

| Molecular Weight | 182.60 g/mol | [3][5] |

| Appearance | Clear Yellow Oil / Solid | [1][2][5] |

| Boiling Point | 100-102 °C at 4 Torr | [2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 1-(m-Chlorophenyl)-1,2-propanedione, Bupropion Dione Derivative | [1] |

Core Reactivity Analysis

The reactivity of this compound is dominated by the electrophilic nature of its two adjacent carbonyl carbons. The electron-withdrawing effect of the 3-chlorophenyl ring further enhances the electrophilicity of the benzoyl carbonyl (C1), making it a primary site for nucleophilic attack.

Nucleophilic Addition Reactions

The fundamental reaction pathway for aldehydes and ketones involves the addition of a nucleophile to the electrophilic carbonyl carbon.[6][7] For an α-dione like our subject compound, this process can occur at either carbonyl group. The general mechanism involves the attack of the nucleophile, forming a tetrahedral intermediate, which is subsequently protonated.[6]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 1-(3-Chlorophenyl)-1,2-propanedione | 10557-17-2 [chemicalbook.com]

- 3. This compound | C9H7ClO2 | CID 13585598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aablocks.com [aablocks.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jackwestin.com [jackwestin.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bupropion USP Related Compound E, a critical impurity in the manufacturing and stability testing of the active pharmaceutical ingredient (API) Bupropion. This document delves into the physicochemical properties, synthesis, and analytical methodologies for the identification and quantification of this related compound. By synthesizing technical data with practical, field-proven insights, this guide serves as an essential resource for professionals in pharmaceutical research, quality control, and drug development, ensuring the safety, efficacy, and regulatory compliance of Bupropion-containing drug products.

Introduction: The Significance of Impurity Profiling in Pharmaceutical Development

Bupropion, a widely prescribed antidepressant and smoking cessation aid, undergoes rigorous quality control to ensure its purity and safety.[1] The identification and control of impurities are paramount in pharmaceutical manufacturing, as even minute quantities of related compounds can impact the drug's efficacy and toxicity. Bupropion USP Related Compound E is a recognized impurity that warrants careful monitoring. This guide provides the foundational knowledge and detailed protocols necessary for its effective management.

Chemical Identity

Bupropion USP Related Compound E is chemically identified as 1-(3-Chlorophenyl)propane-1,2-dione .[2] It is also referred to as Bupropion Dione Derivative.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Bupropion USP Related Compound E is fundamental for developing appropriate analytical methods and control strategies.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | Bupropion Dione Derivative, Bupropion Impurity E | [2][3] |

| CAS Number | 10557-17-2 | |

| Molecular Formula | C₉H₇ClO₂ | [2] |

| Molecular Weight | 182.60 g/mol | |

| Appearance | Clear Yellow Oil or Off-White Solid | [3] |

| Boiling Point | 100-102 °C at 4 Torr | |

| Density | 1.2750 g/cm³ | |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | |

| Storage | 2-8°C, in a well-closed, light-resistant container. | [3] |

Formation and Synthesis

Understanding the origins of an impurity is crucial for implementing effective control measures. Bupropion USP Related Compound E can arise as both a degradation product and a process-related impurity.

Formation as a Degradation Product

Bupropion is known to be susceptible to degradation, particularly under alkaline conditions. Stress degradation studies have demonstrated that Bupropion undergoes hydrolysis in alkaline solutions to form several degradation products, including this compound.

The degradation pathway involves the hydrolysis of the aminoketone functional group in the Bupropion molecule. Under alkaline conditions, this leads to the formation of the dione derivative.

Potential Synthesis Pathway

While specific proprietary synthesis routes may vary, a plausible laboratory synthesis of this compound involves the oxidation of a suitable precursor, such as 3'-chloropropiophenone. A common oxidizing agent for such transformations is selenium dioxide (SeO₂).

Reaction Scheme:

Caption: Plausible synthesis of Bupropion Related Compound E.

This synthetic route highlights the potential for this compound to be present as a process-related impurity if 3'-chloropropiophenone is used as a starting material or is an intermediate in the synthesis of Bupropion.

Analytical Methodologies for Identification and Quantification

Robust analytical methods are essential for the detection and quantification of Bupropion USP Related Compound E to ensure that it is controlled within acceptable limits in the final drug product. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating Bupropion from its related compounds and degradation products.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). A typical mobile phase could be a mixture of phosphate buffer and methanol (30:70 v/v) with the pH of the buffer adjusted to 4. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 250 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

System Suitability:

The system suitability of the HPLC method must be established before analysis. This typically includes parameters such as:

-

Resolution: The resolution between Bupropion and Bupropion USP Related Compound E should be not less than 1.5.

-

Tailing Factor: The tailing factor for the Bupropion peak should be not more than 2.0.

-

Relative Standard Deviation (RSD): The RSD for replicate injections of a standard solution should be not more than 2.0%.

Workflow for HPLC Analysis:

Caption: A typical workflow for the HPLC analysis of Bupropion impurities.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for the structural elucidation and confirmation of the identity of Bupropion USP Related Compound E.

-

Mass Spectrometry (MS): The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (182.6 g/mol ). Characteristic fragmentation patterns would involve the loss of functional groups such as the acetyl group (-COCH₃) and cleavage of the propane chain. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be a key identifying feature.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

Strong C=O stretching vibrations for the two ketone groups, likely in the range of 1680-1720 cm⁻¹.

-

C-Cl stretching vibrations in the fingerprint region.

-

Aromatic C-H and C=C stretching vibrations.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide information on the number and types of protons and their connectivity. Expected signals would include a singlet for the methyl protons (-CH₃) and multiplets for the aromatic protons on the chlorophenyl ring.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule, including the two carbonyl carbons and the carbons of the aromatic ring.

-

Regulatory Context and Acceptance Criteria

The control of impurities is a critical aspect of regulatory submissions for pharmaceutical products. Pharmacopeias such as the United States Pharmacopeia (USP) provide official monographs that specify the acceptance criteria for related compounds in drug substances and products.

The USP monograph for Bupropion Hydrochloride includes a test for "Organic Impurities" which lists "Bupropion dione derivative" (another name for Bupropion USP Related Compound E).[4] The acceptance criterion for this specific impurity is Not More Than (NMT) 0.2% .[4]

It is imperative for drug manufacturers to adhere to these limits to ensure the quality and safety of their products.

Conclusion

Bupropion USP Related Compound E, or this compound, is a significant impurity in the context of Bupropion manufacturing and quality control. A thorough understanding of its physicochemical properties, formation pathways, and analytical methodologies is essential for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive resource to aid in the effective control and monitoring of this impurity, thereby contributing to the development of safe and effective Bupropion drug products. Adherence to the official acceptance criteria outlined in pharmacopeial monographs is mandatory for regulatory compliance.

References

-

Pharmaffiliates. 10557-17-2 | Product Name : 1-(3-Chlorophenyl)-1,2-propanedione. [Link]

-

PubChem. This compound. [Link]

-

AA Blocks. 10557-17-2 | MFCD18379289 | this compound. [Link]

-

USP-NF. (467) RESIDUAL SOLVENTS. [Link]

-

USP-NF. Bupropion Hydrochloride Extended-Release Tablets. [Link]

-

SynZeal. Bupropion Impurities. [Link]

-

ResearchGate. (PDF) 3-Chloropropiophenone. [Link]

-

PrepChem.com. Synthesis of 1,3-diphenyl-1,3-propanedione. [Link]

-

ResearchGate. The FT-IR spectra of 3-chloro 1,2-propane diol, 1, 2-propane... [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PMC. Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development. [Link]

-

NIH. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

-

Agilent. All About USP 467 Residual Solvent: Regulatory and Application Updates. [Link]

-

National Institute of Standards and Technology. 1,3-Propanediol - the NIST WebBook. [Link]

-

RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

-

USP 2025. Bupropion Hydrochloride - Definition, Identification, Assay. [Link]

-

Doc Brown's Advanced Organic Chemistry. mass spectrum of propane C3H8 CH3CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of propane. [Link]

-

USP-NF. Bupropion Hydrochloride Extended-Release Tablets Type of Posting Revision Bulletin Posting Date 26–May–2017 Official Date 0. [Link]

Sources

- 1. Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H7ClO2 | CID 13585598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Bupropion Hydrochloride - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of 1-(3-Chlorophenyl)propane-1,2-dione

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 1-(3-Chlorophenyl)propane-1,2-dione. This compound is a significant process impurity and degradation product in the synthesis of bupropion, an important pharmaceutical agent.[1] The accurate quantification of this α-diketone is crucial for quality control and stability testing in the pharmaceutical industry. The developed method utilizes a reversed-phase C18 stationary phase with a phosphate-buffered acetonitrile mobile phase and UV detection, ensuring high specificity, accuracy, and precision. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the scientific rationale for method development, a detailed experimental protocol, and a full validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

This compound, a diketone derivative, is a known related compound of the antidepressant drug bupropion. Its presence in the final drug product, even in trace amounts, can have implications for the safety and efficacy of the therapeutic. Therefore, a reliable analytical method is essential for its monitoring and control.

The chemical structure of this compound, featuring a chlorophenyl group and a propane-1,2-dione moiety, provides a strong chromophore, making it well-suited for UV-Vis spectrophotometric detection. The aromatic ring and the conjugated diketone system are expected to exhibit significant absorbance in the UV region. While some literature suggests monitoring bupropion degradation products at wavelengths such as 224 nm or 252 nm, the inherent electronic transitions of aromatic ketones (n→π*) typically occur in the 270-300 nm range.[2] This method development, therefore, prioritizes a wavelength that offers a balance of sensitivity and specificity for the analyte.

A reversed-phase HPLC approach was selected due to the non-polar nature of the chlorophenyl group, which allows for good retention and separation on a hydrophobic stationary phase like C18. The use of a buffered mobile phase is critical to ensure consistent peak shape and retention time by controlling the ionization state of any potential acidic or basic functional groups. A slightly acidic pH, around 4.0, is often employed in the analysis of bupropion and its related substances to achieve sharp, symmetrical peaks.[2][3] Acetonitrile is chosen as the organic modifier over methanol due to its lower viscosity and superior elution strength for many aromatic compounds, often leading to better peak resolution.[4]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

| Property | Value | Source |

| Chemical Name | This compound | [5] |

| Synonyms | Bupropion Impurity E, 1-(m-Chlorophenyl)-1,2-propanedione | [5] |

| CAS Number | 10557-17-2 | |

| Molecular Formula | C₉H₇ClO₂ | [5] |

| Molecular Weight | 182.60 g/mol | |

| Appearance | Clear Yellow Oil | [6] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [1] |

Recommended HPLC Method

This section provides the detailed parameters for the quantification of this compound.

Chromatographic Conditions

| Parameter | Recommended Setting | Rationale |

| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/VWD detector | Standard high-performance liquid chromatography system capable of gradient elution and UV detection. |

| Stationary Phase | C18 Column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) | The C18 stationary phase provides the necessary hydrophobicity for retaining the analyte. A high-purity silica base minimizes peak tailing.[7] |

| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 4.0 with o-phosphoric acid | The buffer controls the pH to ensure consistent analyte retention and peak shape. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Acetonitrile offers good elution strength and is transparent at the detection wavelength.[4] |

| Gradient Elution | 0-2 min: 30% B; 2-10 min: 30% to 70% B; 10-12 min: 70% B; 12-13 min: 70% to 30% B; 13-18 min: 30% B | A gradient elution is proposed to ensure the timely elution of the analyte while allowing for the separation of potentially more or less retained impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection Wavelength | 252 nm | This wavelength has been successfully used for the detection of bupropion and its degradation products, offering a good compromise for sensitivity.[2][3] A Diode Array Detector can be used to monitor multiple wavelengths if necessary. |

| Injection Volume | 10 µL | A typical injection volume for achieving good sensitivity without overloading the column. |

| Diluent | Mobile Phase A / Mobile Phase B (70:30 v/v) | Using the initial mobile phase composition as the diluent ensures good peak shape for the initial part of the chromatogram. |

Preparation of Reagents and Standards

3.2.1. Mobile Phase Preparation:

-

Mobile Phase A (20 mM Phosphate Buffer, pH 4.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 4.0 with dilute o-phosphoric acid. Filter through a 0.45 µm nylon filter before use.

-

Mobile Phase B: Use HPLC-grade acetonitrile.

3.2.2. Standard Stock Solution (100 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent. This stock solution should be stored at 2-8°C and protected from light.[6]

3.2.3. Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, and 20 µg/mL).

Sample Preparation Protocol

The goal of sample preparation is to extract the analyte from its matrix into a solution that is compatible with the HPLC system, free of interfering substances.[8]

4.1. For Drug Substance (Bulk Powder):

-

Accurately weigh an appropriate amount of the drug substance powder and transfer it to a volumetric flask.

-

Add a suitable volume of diluent.

-

Sonicate for 10 minutes to ensure complete dissolution.

-

Dilute to the final volume with the diluent.

-

Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[9]

4.2. For Drug Product (e.g., Tablets):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a target concentration of the analyte and transfer it to a volumetric flask.

-

Add a suitable volume of diluent and sonicate for 15-20 minutes to extract the analyte and excipients.

-

Dilute to the final volume with the diluent and mix well.

-

Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) or Q2(R2) guidelines to ensure its suitability for its intended purpose.[10][11][12]

System Suitability

Before starting any validation experiments, the suitability of the chromatographic system must be established.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |